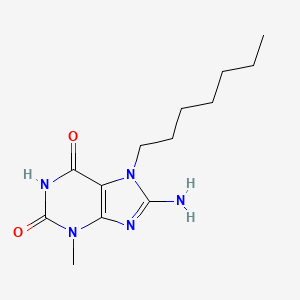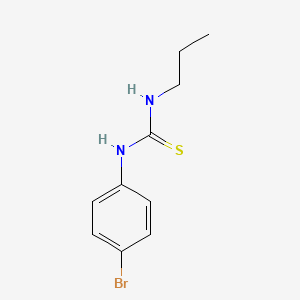
8-amino-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-amino-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as AMHD, is a purine derivative that has been studied for its potential applications in scientific research. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 8-amino-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is thought to act as an adenosine receptor antagonist. Adenosine is a neurotransmitter that plays a role in a variety of physiological processes, including sleep, pain perception, and inflammation. By blocking the action of adenosine, this compound may be able to modulate these processes and exert its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been shown to modulate the activity of ion channels in neurons, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 8-amino-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile molecule for studying a variety of processes. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists. This may make it more difficult to observe its effects in certain experimental systems.
Future Directions
There are several potential future directions for research on 8-amino-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent analogs of this compound that may be able to exert greater neuroprotective and anti-inflammatory effects. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on adenosine signaling pathways. Finally, the potential therapeutic applications of this compound for the treatment of neurodegenerative and inflammatory diseases should be further explored.
Synthesis Methods
8-amino-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including the reaction of 7-heptylguanine with methyl isocyanate and ammonia. This reaction results in the formation of this compound with a yield of approximately 70%. Other methods of synthesis have also been explored, including the use of N-methylimidazole and N-methylmorpholine as catalysts.
Scientific Research Applications
8-amino-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This molecule has been shown to exhibit neuroprotective effects, and may have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
8-amino-7-heptyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-3-4-5-6-7-8-18-9-10(15-12(18)14)17(2)13(20)16-11(9)19/h3-8H2,1-2H3,(H2,14,15)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPAMJMFRTDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198196 | |
| Record name | 8-Amino-7-heptyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329699-30-1 | |
| Record name | 8-Amino-7-heptyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329699-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-7-heptyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B4994860.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4994863.png)
![N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4994869.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4994874.png)
![4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4994887.png)
![3-(4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B4994892.png)
![5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B4994898.png)
![6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994901.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)
![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)
![propyl 4-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B4994940.png)
![N-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4994950.png)
![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)